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The Novel Small-Molecule Cyclophilin Inhibitor C105SR

The following information summarizes a novel small-molecule cyclophilin inhibitor (SMCypI), C105SR,

which was developed through the chemical optimization of a parent SMCypI, with C31 being mentioned as

a previously reported compound from this family [1]. This new derivative exhibits superior properties and

represents the current state of development for this inhibitor class.

Feature Description

Compound Name C105SR [1]

Compound Class Small-Molecule Cyclophilin Inhibitor (SMCypI), non-peptidic [1]

Primary Target Cyclophilin D (CypD) [1]

Key Mechanism Inhibits CypD's peptidyl-prolyl cis-trans isomerase (PPIase) activity, thereby

blocking mitochondrial permeability transition pore (mPTP) opening [1].

Key Advantage (vs.
Peptidic)

Chemically distinct from natural macrocyclic inhibitors (e.g., Cyclosporin A);

designed to avoid immunosuppressive properties [1].

Mitoprotective Effect Inhibits mitochondrial swelling and increases calcium retention capacity in

isolated liver mitochondria [1].
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Feature Description

Cellular Protection Prevents cell death in an in vitro model of hypoxia/reoxygenation [1].

In Vivo Efficacy Protects against hepatic ischaemia-reperfusion injury (IRI) in mice by reducing

hepatocyte necrosis and apoptosis [1].

Experimental Data and Workflow

The experimental data supporting C105SR's efficacy comes from a standard workflow designed to evaluate

cyclophilin inhibitors from in vitro assays to in vivo models [1] [2].
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Detailed Experimental Protocols [1]:

CypD PPIase Inhibition: Compounds were evaluated for their direct ability to inhibit the enzymatic
activity of CypD.

Isolated Mitochondria Assays:
Mitochondrial Swelling: Measured as a consequence of mPTP opening.

Calcium Retention Capacity (CRC): The amount of calcium required to trigger mPTP opening;
a higher CRC indicates stronger inhibition.

Cellular Hypoxia/Reoxygenation Model:
mPTP Opening: Quantified using a calcein-AM/cobalt quenching assay.
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Cell Death: Measured by lactate dehydrogenase (LDH) release, propidium iodide staining, and

overall cell viability assays.
In Vivo Efficacy:

Model: Partial hepatic ischemia for 60 minutes followed by 6 hours of reperfusion in mice.
Treatment: C105SR or vehicle was delivered via a subcutaneous osmotic pump starting 24

hours before surgery.
Outcome: Assessment of hepatocyte necrosis and apoptosis.

Comparative Analysis: SMCypIs vs. Peptidic Inhibitors

The table below outlines the general comparative advantages of the SMCypI class, including C105SR, over

traditional peptidic macrocyclic inhibitors.

Parameter
Small-Molecule Inhibitors (e.g.,
C105SR)

Peptidic/Macrocyclic Inhibitors
(e.g., Cyclosporin A, Alisporivir)

Chemical Nature Non-peptidic, small molecule [1] Macrocyclic, peptidic [1]

Immunosuppressive
Activity

Designed to be non-
immunosuppressive [1]

Inherently immunosuppressive
(binds calcineurin) [3]

Reported
Mitoprotective
Properties

Exhibited properties superior to
Cyclosporin A and Alisporivir in

assays [1]

Effective but limited by side effects
[1]

Therapeutic Limitation A promising candidate for

subsequent clinical development
without immunosuppression [1]

Immunosuppression limits

therapeutic use for non-transplant
indications [1] [3]

Biological Context and Significance

To understand how these inhibitors work, it's helpful to visualize the pathway they target, which is central to

cell death in conditions like hepatic ischemia-reperfusion injury.
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Pathway Explanation:

Stress Induction: Hepatic ischemia-reperfusion injury (IRI) causes calcium overload and reactive
oxygen species (ROS) production [1].

Key Regulatory Protein: These stresses activate Cyclophilin D (CypD), a protein in the
mitochondrial matrix that regulates the mitochondrial permeability transition pore (mPTP) [1].

Critical Event: Persistent mPTP opening leads to a loss of mitochondrial membrane potential,
swelling, rupture, and the release of pro-death factors like cytochrome c [1].

Cell Fate: This cascade ultimately triggers both necrotic and apoptotic cell death [1].
Therapeutic Intervention: C105SR and other SMCypIs work by inhibiting CypD, thereby preventing

mPTP opening and protecting cells from death [1].

Key Insights for Researchers

C105SR is an Optimized Lead: The research indicates that C105SR is not a direct competitor to
C31 but rather its evolved, more potent successor. For a comparative analysis, focusing on C105SR's

data against peptidic inhibitors is more relevant and impactful [1].
Clinical Motivation is Clear: The driving force behind developing non-peptidic SMCypIs is to

circumvent the dose-limiting immunosuppression caused by Cyclosporin A and its analogues, thereby
creating a viable drug for non-transplant applications like liver surgery or treating viral infections [1]

[3].
Data Gap on C31: While the superior performance of the new SMCypIs over earlier leads like C31 is

implied, the search results do not provide specific quantitative data for C31 itself for a direct side-by-
side comparison.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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